2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O5S/c17-15(18)8-5-6-12(10(7-8)16(19)20)22-13-14-9-3-1-2-4-11(9)21-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSFUCNKKOYZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery. They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on.
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes that result in their biological activities.
Biochemical Pathways
Benzoxazole derivatives are known to affect various pathways, leading to their downstream effects.
Action Environment
Such factors can significantly impact the action of benzoxazole derivatives.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole are not fully understood yet. Benzoxazole, a core structure in this compound, has been extensively used as a starting material for different mechanistic approaches in drug discovery. It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on.
Biological Activity
2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole is a synthetic compound belonging to the benzoxazole family, notable for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a benzoxazole ring substituted with a sulfanyl group and a 2,4-dinitrophenyl moiety. This unique structure contributes to its reactivity and biological activity. The presence of the sulfanyl group is particularly significant as it may enhance antioxidant properties, while the dinitrophenyl group can influence interactions with biological macromolecules.
Synthesis Methods
The synthesis of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole typically involves several methodologies:
- Traditional Organic Synthesis : Involves the reaction of 2-aminophenol with various reagents under controlled conditions.
- Catalytic Methods : Utilization of nanocatalysts or metal catalysts to improve yield and efficiency.
- Green Chemistry Approaches : Emphasizing eco-friendly processes in the synthesis of benzoxazole derivatives.
Antioxidant Activity
Research indicates that compounds similar to 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole exhibit significant antioxidant properties. The sulfanyl group plays a crucial role in scavenging free radicals, which can mitigate oxidative stress in biological systems.
Antimicrobial Properties
In vitro assays have demonstrated that this compound possesses antimicrobial activity comparable to established drugs such as ofloxacin and fluconazole. Minimum inhibitory concentration (MIC) values indicate its potential effectiveness against various bacterial strains.
Antiproliferative Effects
Studies have shown that derivatives of benzoxazoles can exhibit antiproliferative activity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Case Study 1: Antioxidant Evaluation
A study conducted on benzoxazole derivatives assessed their antioxidant capacity using DPPH and ORAC assays. Results indicated that 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole showed superior radical scavenging activity compared to other tested compounds .
Case Study 2: Antimicrobial Testing
In a comparative study involving several benzoxazole derivatives, 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial efficacy with MIC values lower than those of standard antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminobenzothiazole | Contains thiazole instead of oxazole | Exhibits different biological activities |
| 2-(4-Chlorophenyl)benzoxazole | Chlorine substituent instead of dinitro group | Enhanced lipophilicity |
| Benzothiazole | Lacks sulfanyl group | Different reactivity profile |
The unique combination of dinitrophenyl and sulfanyl functionalities in 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole significantly influences its biological activity compared to structurally similar compounds.
The biological activities of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammation.
- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways related to cell proliferation and apoptosis.
Scientific Research Applications
Light Harvesting and Nonlinear Optical Properties
Application Overview :
Research has indicated that compounds like 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole exhibit potential in light harvesting applications. Specifically, studies have explored their efficiency in dye-sensitized solar cells (DSSCs).
Key Findings :
- A study by Mary et al. (2019) utilized quantum mechanical studies to evaluate the light harvesting efficiency of this compound, suggesting its viability for renewable energy applications.
Antimicrobial and Antitubercular Activities
Application Overview :
This compound has demonstrated significant antimicrobial and antitubercular properties, making it a candidate for developing new therapeutic agents against resistant strains of bacteria.
Case Studies :
- Fathima et al. (2021) synthesized derivatives of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole that exhibited notable antimicrobial activity against various pathogens.
- Klimešová et al. (2009) reported that derivatives of benzoxazole showed effectiveness against both sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the compound's potential in combating tuberculosis.
Anticancer Properties
Application Overview :
The anticancer potential of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole has been a focus of research, particularly concerning its effects on cancer cell lines.
Key Findings :
- In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in breast cancer cell lines (e.g., MDA-MB-231), indicating its potential as an anticancer agent .
- Further evaluations have suggested that these compounds may induce apoptosis in cancer cells, which is crucial for cancer treatment strategies .
Biochemical Properties and Mechanisms
Biochemical Analysis :
While the specific biochemical properties of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole are not fully characterized, benzoxazole derivatives are known for their wide spectrum of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects.
Molecular Mechanism :
The molecular mechanisms underlying the actions of this compound are still under investigation. However, benzoxazole derivatives are often employed in drug discovery due to their diverse biological activities .
Synthesis and Structural Analysis
Synthesis Methods :
The synthesis of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole can be achieved through various methodologies involving 2-aminophenol and other reactants under specific conditions. Studies have summarized several synthetic routes that enhance yield and purity.
| Synthesis Method | Description |
|---|---|
| Cyclization | Involves the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions. |
| Introduction of Sulfanyl Group | Achieved by reacting intermediates with thiol compounds in basic conditions. |
| Functionalization | Further modifications to introduce various substituents to enhance biological activity. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a reflux setup with absolute ethanol and glacial acetic acid as a catalyst can facilitate the reaction between benzoxazole derivatives and 2,4-dinitrophenylthiol precursors. Post-reaction purification often involves vacuum evaporation, filtration, and column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate the product .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : To identify functional groups (e.g., C=S stretching at ~1100–1200 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹) .
- ¹H/¹³C NMR : To resolve aromatic proton environments and confirm substitution patterns .
- CHN Analysis : To validate elemental composition and stoichiometry .
- UV-Vis Spectroscopy : To assess electronic transitions influenced by the electron-withdrawing nitro groups .
Q. How do structural analogs of this compound differ in reactivity or biological activity?
- Methodological Answer : Derivatives like 2-[(3-nitrophenyl)thio]benzothiazole or 4-benzylsulfanyl-1,3-oxazole exhibit variations in electron density and steric effects due to substituent positioning. Comparative studies using molar conductivity, magnetic susceptibility, and bioactivity assays can reveal differences in coordination chemistry (e.g., Fe(II) complex stability) or anticancer activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in characterization data, such as discrepancies between molar conductivity and magnetic moment measurements in metal complexes?
- Methodological Answer : For Fe(II) or Cr(III) complexes, low molar conductivity values may suggest non-electrolytic behavior, while magnetic moments indicate paramagnetic properties (e.g., one unpaired electron in Fe(II)). Cross-validation with X-ray crystallography (to confirm geometry) and EPR spectroscopy (to probe electronic structure) can reconcile such contradictions .
Q. What strategies improve synthetic yield and purity when scaling up reactions involving nitro-substituted benzoxazoles?
- Methodological Answer : Optimize solvent polarity (e.g., tetrahydrofuran for better solubility of intermediates) and stoichiometry (e.g., triethylamine to scavenge HCl in phosphinate syntheses). Controlled cooling (-40°C) during reagent addition minimizes side reactions, while slow crystallization (e.g., petroleum ether diffusion into dichloromethane) enhances crystal quality for XRD analysis .
Q. How can computational methods like DFT predict the compound’s stability or reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model vibrational modes, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution. For example, simulations of 4-methyl triazole pyridine derivatives reveal how electron-withdrawing nitro groups affect nucleophilic attack susceptibility, guiding experimental design for catalytic applications .
Q. What mechanistic insights explain the biological activity of nitro-functionalized benzoxazoles in anticancer assays?
- Methodological Answer : The nitro groups enhance redox activity, enabling ROS generation or DNA intercalation. Structure-activity relationship (SAR) studies correlate substituent placement (e.g., 2,4-dinitrophenyl vs. 4-methoxyphenyl) with cytotoxicity against specific cell lines. Fluorescence-based apoptosis assays and molecular docking can validate binding to biological targets .
Q. How does the compound’s stability under varying pH or thermal conditions impact its application in material science?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition thresholds. Stability under acidic/basic conditions is tested via hydrolysis experiments monitored by HPLC. Results inform suitability for photovoltaics (e.g., charge-transfer complexes) or polymer additives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
